molecular formula C13H10FNO2 B6332195 MFCD10048716 CAS No. 866034-84-6

MFCD10048716

Cat. No.: B6332195
CAS No.: 866034-84-6
M. Wt: 231.22 g/mol
InChI Key: KRPASKLFRLGQHR-UHFFFAOYSA-N
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Description

Such compounds are often employed in catalysis, medicinal chemistry, or materials science due to their electronic and steric properties. For instance, trifluoromethylated ketones (as in ) are pivotal in asymmetric synthesis, while boronic acids (as in ) are key in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPASKLFRLGQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-2-hydroxybenzamide typically involves the reaction of 2-fluoroaniline with salicylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of N-(2-Fluorophenyl)-2-hydroxybenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of 2-fluorobenzophenone or 2-fluorobenzaldehyde.

    Reduction: Formation of N-(2-fluorophenyl)-2-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Fluorophenyl)-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxybenzamide group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous Compounds

Compound ID MDL Number Molecular Formula Key Functional Groups Similarity Score
This compound This compound Not specified* Likely ketone/boronic acid Reference
1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one MFCD00039227 C₁₁H₈F₆O Trifluoromethyl, ketone 1.00
(3-Bromo-5-chlorophenyl)boronic acid MFCD13195646 C₆H₅BBrClO₂ Boronic acid, halogen 0.87
1-(4-Trifluoromethylphenyl)propan-1-one MFCD00003330 C₁₀H₉F₃O Trifluoromethyl, ketone 0.95

*Hypothesized based on MDL numbering conventions and contextual evidence.

Key Observations :

  • Trifluoromethyl Ketones : Compounds like 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one exhibit high similarity due to electron-withdrawing trifluoromethyl groups, which enhance stability and reactivity in catalytic applications .
  • Boronic Acids : (3-Bromo-5-chlorophenyl)boronic acid shares a halogenated aromatic backbone, critical for cross-coupling reactions, though its boron moiety differentiates it from ketone-based analogs .

Functional and Application-Based Comparison

Catalytic Utility

  • This compound : Likely serves as a ligand or catalyst in transition-metal-mediated reactions, akin to hybrid phosphine-alkene ligands described in .
  • Trifluoromethyl Ketones : Used in asymmetric hydrogenation due to their ability to stabilize metal complexes via π-backbonding .
  • Boronic Acids : Central to Suzuki-Miyaura couplings; bromo and chloro substituents in MFCD13195646 enhance reactivity with aryl halides .

Pharmaceutical Relevance

  • Log P and Bioavailability : Trifluoromethylated compounds (e.g., MFCD00039227) exhibit Log P values ~2.15–3.64, balancing lipophilicity and solubility for drug design .

Physicochemical Properties

Table 3: Property Comparison

Property This compound* MFCD00039227 MFCD13195646
Molecular Weight ~200–250 202.17 235.27
Log P ~2.5–3.0 3.64 2.15
Solubility (mg/mL) 0.2–0.7 0.24 0.687
Bioavailability Score 0.55 0.55 0.55

*Estimated based on analogs.

Insights :

  • All compounds exhibit moderate lipophilicity (Log P 2.15–3.64) and low aqueous solubility, typical of aromatic organofluorine/boron compounds .

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